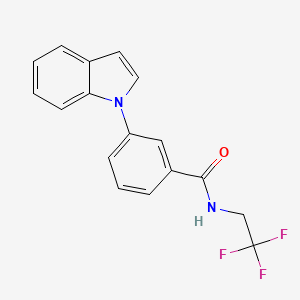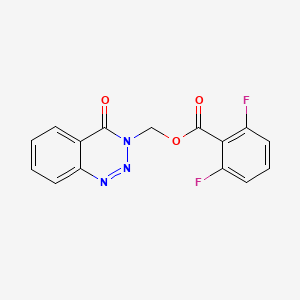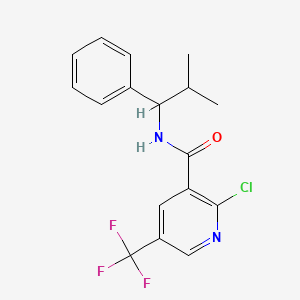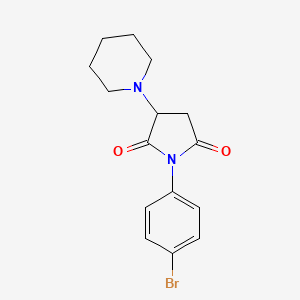
(R)-(1-methylpiperidin-3-yl)methanol
Overview
Description
Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel .
Synthesis Analysis
Methanol can be synthesized from a variety of sources, including natural gas and biomass . The process typically involves the conversion of these feedstocks into synthesis gas (or syngas), which is a mixture of carbon monoxide and hydrogen. This syngas is then reacted over a catalyst to produce methanol .
Molecular Structure Analysis
Methanol is a simple molecule consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group . The presence of the hydroxyl group gives methanol its characteristic properties as an alcohol.
Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which is an important industrial chemical . Methanol can also be used as a hydrogen source in fuel cells .
Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius . Methanol is miscible with water and many organic solvents .
Scientific Research Applications
Synthesis and Catalytic Activity
- Synthesis of Chiral Ligands : Enantiopure derivatives of (R)-(1-methylpiperidin-3-yl)methanol, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, have been synthesized and used as novel chiral ligands. These ligands demonstrate unique behavior in stereocontrol of reactions like the catalytic addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Chemical Transformations
- Conversion into Carbonyl Compounds : Derivatives of this compound, such as (1-Methyl-1H-imidazol-2-yl)methanol, have been prepared and converted into carbonyl compounds. This demonstrates the molecule's role as a versatile intermediate in chemical synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Biochemical Engineering
- Biological Conversion of Methanol : Studies have explored the engineering of Escherichia coli for converting methanol into metabolites, demonstrating the potential of using methanol as a substrate for biological production of chemicals (Whitaker et al., 2017).
Green Chemistry Applications
- Green Synthesis in Pharmaceutical Applications : this compound derivatives have been used in the green synthesis of pharmaceutical intermediates, like (R)-3-TBDMSO glutaric acid methyl monoester, an intermediate in the synthesis of rosuvastatin (Wang et al., 2015).
Methanol as a Building Block
- Methanol in Industrial Chemical Production : Methanol, a key component of this compound, is used as a building block in various chemical processes, such as the production of acetic acid and other complex chemical structures. This highlights its role in industrial chemical synthesis (Dalena et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(3R)-1-methylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQXVDTGJCQHR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide](/img/structure/B2420556.png)




![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)

![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)
![6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2420569.png)


![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)

![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)
